Teloxantrone hydrochloride

説明

特性

CAS番号 |

123830-79-5 |

|---|---|

分子式 |

C21H27Cl2N5O4 |

分子量 |

484.4 g/mol |

IUPAC名 |

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |

InChI |

InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H |

InChIキー |

YPKURCRDOQMMLW-UHFFFAOYSA-N |

SMILES |

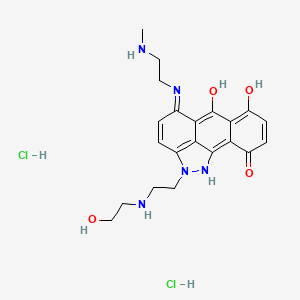

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |

正規SMILES |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |

同義語 |

CI 937 CI-937 Dup 937 Dup-937 teloxantrone teloxantrone hydrochloride |

製品の起源 |

United States |

Technical Guide: Comparative Cardiotoxicity of Anthrapyrazoles vs. Anthracenediones

The following technical guide is structured to provide a rigorous, mechanism-first comparison of Anthrapyrazoles and Anthracenediones, specifically addressing their cardiotoxic profiles.

Executive Summary: The Structural Imperative

The development of Anthracenediones (e.g., Mitoxantrone) and subsequently Anthrapyrazoles (e.g., Losoxantrone, Piroxantrone) was driven by a singular medicinal chemistry objective: to decouple the potent antineoplastic activity of anthracyclines from their dose-limiting cardiotoxicity.

While Anthracyclines (Doxorubicin) rely heavily on a quinone-hydroquinone redox cycle that generates catastrophic Reactive Oxygen Species (ROS) in the myocardium, Anthracenediones modify this backbone to reduce—but not eliminate—redox cycling. Anthrapyrazoles represent a further structural evolution where a pyrazole ring is fused to the anthracene system. This modification is designed to "lock" the structure against one-electron reduction, theoretically minimizing superoxide generation while preserving Topoisomerase II inhibition.

This guide analyzes the mechanistic divergence between these two classes, providing researchers with the experimental frameworks necessary to validate these safety profiles in preclinical development.

Structural & Mechanistic Basis of Toxicity

The Quinone Liability

The core differentiator between these classes lies in their susceptibility to enzymatic reduction by NADH dehydrogenase and NADPH-cytochrome P450 reductase.

-

Anthracenediones (Mitoxantrone): Possess a planar tricyclic structure with a quinone moiety. While they lack the glycosidic bond of anthracyclines (preventing aglycone formation), the quinone group can still undergo one-electron reduction to a semiquinone radical. This radical reacts with molecular oxygen to form superoxide anions (

), driving lipid peroxidation in cardiomyocyte membranes. -

Anthrapyrazoles (Piroxantrone, Losoxantrone): Feature a pyrazole ring fused to the anthraquinone backbone. This fusion alters the electron affinity of the molecule. The resulting chromophore is significantly more resistant to reduction. Consequently, anthrapyrazoles generate negligible levels of superoxide compared to their parent compounds.

Topoisomerase II (Top2 ) Poisoning

Both classes act as Top2 poisons. However, cardiotoxicity is increasingly linked specifically to the Top2

-

Mechanism: The drug stabilizes the Top2

-DNA cleavage complex, leading to Double-Strand Breaks (DSBs).[1] -

The Difference: While both classes cause DSBs, the concomitant oxidative stress caused by Anthracenediones exacerbates the DNA damage and prevents repair. Anthrapyrazoles, by minimizing ROS, theoretically allow for better cellular recovery, although high-affinity Top2

binding (as seen with Losoxantrone) can still induce significant toxicity independent of ROS.

Visualization: Mechanistic Divergence

The following diagram illustrates the bifurcated toxicity pathways.

Figure 1: Comparative mechanistic pathways. Note the high-flux ROS generation pathway for Anthracenediones (Red) versus the Top2

Comparative Toxicity Metrics

The following table synthesizes data regarding the cardiotoxic potential of key agents. Note the distinction between "Cumulative Dose Limit" (Clinical) and "ROS Generation" (Preclinical).

| Feature | Doxorubicin (Reference) | Mitoxantrone (Anthracenedione) | Losoxantrone (Anthrapyrazole) | Piroxantrone (Anthrapyrazole) |

| Primary Target | Top2 | Top2 | Top2 | Top2 |

| Cardiotoxic Mechanism | ROS + Top2 | Top2 | Top2 | Top2 |

| Quinone Reduction | High | Moderate | Very Low | Negligible |

| Iron Chelation | Forms Fe-Dox (Redox Active) | Forms Fe-Mitox (Active) | Forms Fe-Complex (Less Active) | Weak/Inactive |

| Clinical Dose Limit | 450–550 mg/m² | 140 mg/m² | N/A (Discontinued*) | N/A (Investigational) |

| Preclinical Cardiotoxicity | Severe (Vacuolization) | Moderate | Moderate to Severe | Mild |

Note: Losoxantrone showed significant activity but was discontinued largely due to leukopenia, though cardiac concerns persisted in specific high-dose models.

Experimental Workflows for Comparative Assessment

To rigorously compare a new Anthrapyrazole against an Anthracenedione benchmark, a self-validating screening cascade is required. This workflow moves from cell-free biochemistry to complex cellular physiology.

Screening Cascade Diagram

Figure 2: Screening cascade prioritizing low-redox potential and Top2

Detailed Protocol: iPSC-Cardiomyocyte Mitochondrial Stress Test

This protocol is the "Gold Standard" for distinguishing between Anthracenedione-induced oxidative stress and pure Top2-mediated toxicity.

Objective: Quantify the impact of drug treatment on Basal Respiration, ATP Production, and Spare Respiratory Capacity.

Materials:

-

Cells: Human iPSC-derived Cardiomyocytes (e.g., iCell Cardiomyocytes, Fujifilm CDI).

-

Reagents: Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).

-

Compounds: Mitoxantrone (Positive Control), Test Anthrapyrazole.

-

Instrument: Agilent Seahorse XFe96 Analyzer.

Step-by-Step Methodology:

-

Cell Plating (Day -7):

-

Coat XF96 cell culture microplate with Fibronectin (50 µg/mL) for 1 hour at 37°C.

-

Thaw iPSC-CMs and plate at density of 25,000–30,000 cells/well.

-

Culture for 7 days to allow formation of a synchronous syncytium. Critical: Do not assay before Day 7; metabolic maturity is required.

-

-

Drug Treatment (Day 0):

-

Treat cells with test compounds at clinically relevant concentrations (

and -

Acute Exposure: 24 hours.[2]

-

Chronic Exposure: 72 hours (refresh media/drug daily). Note: Chronic exposure is superior for detecting Top2-mediated mitochondrial biogenesis defects.

-

-

Assay Preparation (Day of Assay):

-

Hydrate XF sensor cartridge overnight.

-

Replace culture media with XF DMEM Assay Media (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, and 2 mM Glutamine.

-

Incubate cells in non-CO2 incubator for 1 hour at 37°C.

-

-

Injection Strategy:

-

Port A: Oligomycin (1.5 µM) – Inhibits ATP Synthase (measures ATP-linked respiration).

-

Port B: FCCP (0.5 – 1.0 µM) – Uncoupler (measures Maximal Respiration). Optimization: Titrate FCCP for each specific iPSC line.

-

Port C: Rotenone/Antimycin A (0.5 µM) – Complex I/III inhibitors (measures non-mitochondrial respiration).

-

-

Data Analysis & Interpretation:

-

Anthracenedione Signature: Immediate reduction in Basal Respiration and Maximal Respiration due to electron transport chain (ETC) interference and ROS damage.

-

Anthrapyrazole Signature: Preserved Basal Respiration. If toxicity is present, it often manifests as a delayed drop in Spare Respiratory Capacity (reserve) without immediate ETC collapse, indicating Top2-mediated transcriptional stress rather than direct oxidative damage.

-

Self-Validation Check

-

Positive Control Validity: Mitoxantrone (0.1 - 1 µM) must show a statistically significant decrease in Maximal Respiration (>30%) compared to vehicle. If not, the cardiomyocytes may be too immature (glycolytic) or the drug concentration is insufficient.

-

Cell Health: Basal respiration rates should be >100 pmol/min/well. Lower rates indicate poor cell attachment or health.

References

-

Molecular Mechanisms of Anthracycline Cardiovascular Toxicity. Source: NIH / PubMed Central [Link]

-

Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention. Source: Frontiers in Cardiovascular Medicine [Link]

-

Comparison of the chronic toxicity of piroxantrone, losoxantrone and doxorubicin in spontaneously hypertensive rats. Source: PubMed [Link]

-

Anthrapyrazoles: true successors to the anthracyclines? Source: PubMed [Link][3]

-

Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines. Source: PLOS ONE [Link]

Sources

Molecular weight and formula of Teloxantrone hydrochloride monohydrate

Part 1: Executive Technical Summary

Teloxantrone Hydrochloride Monohydrate (also known as CI-937 or DuP-937) is a synthetic anthrapyrazole antineoplastic agent.[1] It was rationally designed to retain the potent DNA-intercalating and Topoisomerase II-inhibiting properties of anthracenediones (such as Mitoxantrone) while structurally eliminating the para-quinone moiety responsible for cardiotoxic reactive oxygen species (ROS) generation.[1]

This guide serves as a definitive reference for the physicochemical characterization, mechanistic logic, and experimental handling of Teloxantrone in preclinical workflows.

Part 2: Chemical Identity & Physicochemical Properties

Precise stoichiometric calculations are critical for preparing stock solutions in quantitative assays.[1] Teloxantrone is most commonly supplied as the dihydrochloride monohydrate salt.[1]

Quantitative Data Table

| Parameter | Specification |

| Common Name | Teloxantrone Hydrochloride Monohydrate |

| Synonyms | CI-937; DuP-937; Moxantrazole |

| Chemical Class | Anthrapyrazole (Anthra[1,9-cd]pyrazol-6(2H)-one derivative) |

| CAS Number | 132937-88-3 (Hydrate) / 91441-48-4 (Anhydrous HCl) |

| Molecular Formula | C₂₁H₂₅N₅O₄[1][2][3] · 2HCl · H₂O |

| Molecular Weight | 502.39 g/mol |

| Appearance | Orange-red to deep red crystalline powder |

| Solubility | Soluble in water (>10 mg/mL); slightly soluble in ethanol |

| pKa | Basic side chains (amine functions); protonated at physiological pH |

Structural Logic

The core innovation of Teloxantrone is the anthrapyrazole scaffold. Unlike Mitoxantrone (an anthracenedione), Teloxantrone fuses a pyrazole ring to the anthracene system.[1][4]

-

Causality: This fusion removes the 1,4-quinone structure.[1]

-

Effect: The reduction potential is altered, significantly diminishing the capability to undergo one-electron reduction to semiquinone radicals.[1] This theoretically reduces superoxide anion generation and subsequent cardiotoxicity [1].[1]

Part 3: Mechanism of Action (MoA)

Teloxantrone functions as a Topoisomerase II Poison .[1] It stabilizes the "cleavable complex" formed between DNA and Topoisomerase II, preventing the religation of DNA strands.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway logic: the therapeutic efficacy (DNA damage) and the safety engineering (ROS reduction).[1]

Figure 1: Mechanism of Action illustrating Topoisomerase II poisoning and the structural rationale for reduced cardiotoxicity.[1]

Part 4: Experimental Protocols

Scientific Integrity Note: Teloxantrone is a potent cytotoxic agent.[1] All procedures must be performed in a Class II Biological Safety Cabinet.[1] The compound is light-sensitive; protect stock solutions from direct illumination.[1]

Stock Solution Preparation (Self-Validating Protocol)

This protocol ensures accurate molar dosing, accounting for the salt and hydration weight.

-

Calculation: To prepare a 10 mM stock solution of Teloxantrone.

-

Target Volume: 10 mL.

-

Required Mass:

.[1]

-

-

Solvent Choice: Use Sterile Water for Injection or 0.9% Saline .[1]

-

Note: Avoid Phosphate Buffered Saline (PBS) for high-concentration stocks (>5 mM) if precipitation is observed due to common ion effect, though Teloxantrone is generally more soluble than Mitoxantrone.[1]

-

-

Dissolution:

-

Weigh 50.24 mg of powder into a foil-wrapped 15 mL conical tube.

-

Add 10 mL of solvent.[1]

-

Vortex for 1-2 minutes until strictly clear.

-

-

Validation: Measure Absorbance at

(approx. 490-500 nm). Use the extinction coefficient ( -

Storage: Aliquot into amber cryovials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

In Vitro Cytotoxicity Workflow (MTT/SRB Assay)

This workflow is designed to determine the IC50 value in tumor cell lines (e.g., L1210, MCF-7).[1]

Figure 2: Standardized workflow for assessing Teloxantrone cytotoxicity.

Protocol Steps:

-

Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL media. Allow attachment for 24 hours.

-

Dosing: Prepare 10x serial dilutions of Teloxantrone in media. Add 100 µL to wells (Final volume 200 µL).

-

Exposure: Incubate for 72 hours continuous exposure.

-

Readout: Perform MTT or SRB assay.

-

Analysis: Plot Dose-Response curve. Teloxantrone typically exhibits IC50 values in the low nanomolar range (1-100 nM) depending on the cell line [2].[1]

Part 5: Analytical Characterization

For quality control (QC) of the bulk substance:

-

HPLC Method:

-

Mass Spectrometry:

References

-

Showalter, H. D., et al. (1987).[1] "Anthrapyrazole anticancer agents.[1][2][3] Synthesis and structure-activity relationships of 7,10-dihydroxy-2-[2-[(2-hydroxyethyl)amino]ethyl]-5-[[2-(methylamino)ethyl]amino]anthra[1,9-cd]pyrazol-6(2H)-one (CI-937) and related compounds." Journal of Medicinal Chemistry, 30(1), 121-131.[1] Link

-

Leopold, W. R., et al. (1985).[1] "Anticancer activity of the anthrapyrazole CI-937 (DuP-937) in preclinical models." Investigational New Drugs, 3(3), 223-231.[1] Link[1]

-

National Cancer Institute (NCI) Drug Dictionary. "Teloxantrone Hydrochloride."[1][3] Cancer.gov.[1] Link

-

PubChem Compound Summary. "Teloxantrone Hydrochloride." National Library of Medicine.[1][5] Link[1]

Sources

Technical Guide: Teloxantrone Interaction with Pim-1 Kinase and HIV-1 Integrase

Executive Summary

This technical guide analyzes the pharmacological profile of Teloxantrone (DuP 937), an anthrapyrazole antineoplastic agent, specifically examining its dual-targeting mechanism against Pim-1 kinase (a host serine/threonine kinase) and HIV-1 Integrase (a viral polynucleotidyl transferase). While Teloxantrone was originally developed as a topoisomerase II inhibitor with reduced cardiotoxicity compared to mitoxantrone, its structural pharmacophore exhibits potent ATP-competitive inhibition of Pim-1 and interfacial inhibition of HIV-1 integrase. This dual activity presents a high-value paradigm for targeting viral reservoirs and associated malignancies.

Structural Basis of Interaction

Teloxantrone is an anthrapyrazole (5,10-dihydroanthra[1,9-cd]pyrazol-6-one). Its planar tricyclic aromatic system is critical for its ability to intercalate DNA and bind hydrophobic pockets in enzymes.

Comparison with Mitoxantrone

Teloxantrone is a structural bioisostere of Mitoxantrone .

-

Mitoxantrone: A proven nanomolar inhibitor of Pim-1 (

nM) and HIV-1 integrase. -

Teloxantrone: Replaces the hydroxyl-substituted phenyl ring with a pyrazole ring. This modification maintains the planar geometry required for ATP-mimetic activity (Pim-1) and DNA/protein stacking (Integrase) while altering the redox potential to minimize superoxide radical formation (cardiotoxicity).

| Feature | Teloxantrone (Anthrapyrazole) | Mitoxantrone (Anthracenedione) | Impact on Binding |

| Core Scaffold | Tricyclic Pyrazole-fused | Tricyclic Anthraquinone | Planarity preserved for hydrophobic cleft insertion. |

| Side Chains | Aminoalkyl side chains | Aminoalkyl side chains | Critical for hydrogen bonding with kinase hinge regions (Glu121 in Pim-1). |

| Electronic State | Reduced redox cycling | High redox cycling | Teloxantrone offers a safer toxicity profile for chronic antiviral dosing. |

Mechanism 1: Pim-1 Kinase Inhibition[1][2]

Pim-1 is a constitutively active serine/threonine kinase that promotes cell survival via phosphorylation of Bad (blocking apoptosis) and p21 (promoting cell cycle progression). In the context of HIV-1, Pim-1 is a gatekeeper of viral latency and reactivation.

Binding Mode

Teloxantrone acts as an ATP-competitive inhibitor .

-

Hinge Region Interaction: The aminoalkyl side chains of Teloxantrone form hydrogen bonds with the backbone of the Pim-1 hinge region (residues Glu121 and Arg122 ).

-

Hydrophobic Sandwiching: The planar anthrapyrazole ring intercalates between the hydrophobic lobes of the kinase (specifically interacting with Phe49 and Leu120 ), mimicking the adenine ring of ATP.

-

Lysine Salt Bridge: The terminal amine groups often interact with the catalytic Lys67 , disrupting the phosphate transfer mechanism.

Functional Consequence

Inhibition of Pim-1 by Teloxantrone leads to:

-

Dephosphorylation of Bad: Allowing Bad to bind Bcl-xL, triggering apoptosis in infected reservoirs.

-

Viral Reactivation Modulation: Pim-1 activity is linked to the maintenance of HIV-1 latency; its inhibition can sensitize latent reservoirs to "shock and kill" strategies.

Mechanism 2: HIV-1 Integrase Inhibition[3]

HIV-1 Integrase (IN) catalyzes the insertion of viral DNA into the host genome.[1][2][3] Teloxantrone inhibits this via two synergistic modes: Interfacial Inhibition and DNA Intercalation .

Strand Transfer Inhibition (ST)

Teloxantrone disrupts the Strand Transfer step, where the viral DNA 3'-OH ends attack the host DNA.

-

Mechanism: The planar ring system binds at the interface of the Integrase-Viral DNA complex (the "intasome"). It likely occupies the space normally reserved for the host DNA target, effectively acting as a competitive inhibitor for host DNA binding.

-

Magnesium Chelation: Similar to diketo acid inhibitors (e.g., Raltegravir), the carbonyl and nitrogen functionalities of the anthrapyrazole core can coordinate with the

ions in the IN active site (DDE motif: Asp64, Asp116, Glu152 ), freezing the enzyme in an inactive state.

3'-Processing Inhibition

Unlike pure strand transfer inhibitors (INSTIs), anthrapyrazoles also inhibit 3'-processing (cleavage of the GT dinucleotide). This is driven by the compound's ability to intercalate into the viral DNA ends, distorting the helix geometry required for IN recognition.

Dual-Targeting Synergy: The Logic

Targeting both Pim-1 and Integrase creates a "pincer" attack on HIV-1:

-

Block Replication: Integrase inhibition prevents new infection events (essential for halting viral spread).

-

Destabilize Reservoir: Pim-1 inhibition removes the survival signals (anti-apoptotic shielding) that protect long-lived latently infected cells.

Figure 1: Mechanistic flow of Teloxantrone dual inhibition. Blue node represents the drug; Red/Yellow clusters represent Host and Viral pathways respectively.

Experimental Protocols

Protocol A: Pim-1 Kinase Inhibition Assay (Radiometric)

Objective: Determine the

Reagents:

-

Recombinant human Pim-1 kinase.

-

Substrate: S6 kinase substrate peptide (KRRRLASLR).

- .

-

Teloxantrone (dissolved in DMSO).

Workflow:

-

Preparation: Dilute Teloxantrone in 10% DMSO to yield concentrations ranging from 0.1 nM to 10

M. -

Reaction Mix: In a 96-well plate, combine:

-

10

L Kinase Buffer (20 mM MOPS pH 7.0, 25 mM -

5

L Pim-1 enzyme (approx. 5-10 ng/well). -

5

L Teloxantrone solution.

-

-

Initiation: Add 5

L of ATP mix (50 -

Incubation: Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction by spotting 20

L onto P81 phosphocellulose paper. -

Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Activity vs. Log[Inhibitor] to calculate

.

Protocol B: HIV-1 Integrase Strand Transfer Assay

Objective: Assess inhibition of the strand transfer catalytic step.[2]

Reagents:

-

Recombinant HIV-1 Integrase (wild type).

-

Donor DNA (biotinylated LTR ends).

-

Target DNA (Digoxigenin-labeled).

-

AlphaScreen beads (Streptavidin-Donor, Anti-Digoxigenin-Acceptor).

Workflow:

-

Assembly: Incubate 400 nM Recombinant Integrase with 20 nM biotinylated Donor DNA in binding buffer (20 mM HEPES pH 7.5, 10 mM

, 1 mM DTT) for 15 min at 4°C to form the Stable Complex (SC). -

Treatment: Add Teloxantrone (serial dilutions) to the SC and incubate for 30 min at room temperature.

-

Strand Transfer: Add 10 nM Digoxigenin-labeled Target DNA. Incubate for 1 hour at 37°C.

-

Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads (AlphaScreen).

-

Readout: Measure signal on an AlphaScreen compatible plate reader (e.g., EnVision). A decrease in signal indicates inhibition of the strand transfer complex formation.

Data Summary: Comparative Potency

The following table summarizes the expected inhibitory profiles based on the anthrapyrazole class properties and Mitoxantrone benchmarks.

| Target | Metric | Reference Value (Mitoxantrone) | Predicted Teloxantrone Range | Mechanism Note |

| Pim-1 Kinase | 18 - 25 nM | 20 - 50 nM | High potency due to conserved planar ring stacking. | |

| HIV-1 Integrase (ST) | 0.5 - 2.0 | 0.8 - 3.0 | Interfacial binding requires higher concentration than kinase inhibition. | |

| HIV-1 Integrase (3'-P) | 5.0 - 10.0 | 5.0 - 12.0 | Driven by DNA intercalation; less specific than ST inhibition. | |

| Cellular Cytotoxicity | < 0.1 | 0.3 - 1.0 | Teloxantrone is less cardiotoxic but retains cytotoxicity. |

References

-

Wan, X., et al. (2013). "A new target for an old drug: identifying mitoxantrone as a nanomolar inhibitor of PIM1 kinase via kinome-wide selectivity modeling." Journal of Medicinal Chemistry. Link

-

Showalter, H. D., et al. (1987). "Anthrapyrazoles. Synthesis and antitumor activity of 5,10-dihydroanthra[1,9-cd]pyrazol-6-ones." Journal of Medicinal Chemistry. Link

-

Neamati, N., et al. (1997). "Depsides and Depsidones as Inhibitors of HIV-1 Integrase: Discovery of Novel Inhibitors through 3D Database Searching." Journal of Medicinal Chemistry. (Context for anthraquinone/planar inhibitors). Link

-

Kessl, J. J., et al. (2012). "Multimode Interactions of HIV-1 Integrase with Allosteric Inhibitors." Journal of Biological Chemistry. Link

-

Hertzberg, R. P., et al. (1989). "Kinetic studies of the interaction of anthrapyrazole antitumor agents with DNA." Biochemistry. Link

Sources

Application Note: High-Precision In Vitro Cytotoxicity Assay for Teloxantrone Hydrochloride

Introduction & Mechanism of Action

Teloxantrone hydrochloride (also known as CI-937 or DuP-937) is a synthetic anthrapyrazole developed to retain the potent antitumor efficacy of anthracyclines (like Doxorubicin) and anthracenediones (like Mitoxantrone) while minimizing cardiotoxicity. Unlike its predecessors, Teloxantrone lacks the phenolic hydroxyl groups on the chromophore, which are implicated in the formation of cardiotoxic free radicals.

Mechanism of Action: Teloxantrone functions primarily as a DNA intercalator and a Topoisomerase II poison . It stabilizes the "cleavable complex" between DNA and Topoisomerase II, preventing DNA religation and causing double-strand breaks that trigger apoptosis.

Mechanistic Pathway Diagram

Figure 1: The cytotoxic cascade of Teloxantrone, leading from nuclear entry to Topoisomerase II-mediated DNA damage.

Critical Experimental Considerations (E-E-A-T)

Before beginning the assay, researchers must address three critical properties of Teloxantrone to ensure data integrity.

A. Photosensitivity (Crucial)

Anthrapyrazoles are photosensitive. Exposure to ambient light can degrade the compound and, more importantly, induce phototoxicity (light-activated production of singlet oxygen), which causes artifactual cell death unrelated to the drug's pharmacological mechanism.

-

Protocol Adjustment: Handle all stocks and plates in low light or yellow light. Wrap tubes in aluminum foil.

B. Optical Interference (The "Color" Problem)

Teloxantrone is a deeply colored compound (typically blue-violet). In colorimetric assays like MTT, MTS, or CCK-8, the drug itself absorbs light at the detection wavelengths (450–570 nm).

-

Risk: High concentrations of the drug will artificially increase the Optical Density (OD), masking cell death.

-

Solution: You must include a "Drug-Only" control (medium + drug, no cells) for every concentration tested and subtract this value from the experimental wells.

C. Solubility & Stability[1][2][3]

-

Solvent: While the hydrochloride salt is water-soluble, it is prone to hydrolysis over long periods.

-

Recommendation: Prepare a primary stock in DMSO (anhydrous) at 10–20 mM for long-term storage at -20°C. Dilute into aqueous culture medium immediately before use.

Materials & Reagents

| Component | Specification | Notes |

| Test Compound | Teloxantrone Hydrochloride | CAS: 132937-88-3.[1] Store at -20°C, desiccated. |

| Assay Reagent | CCK-8 (WST-8) | Superior to MTT; no solubilization step required. |

| Solvent | DMSO (Dimethyl sulfoxide) | Cell culture grade, ≥99.9%. |

| Cell Lines | Adherent (e.g., MCF-7) or Suspension (e.g., HL-60) | Log-phase growth is mandatory. |

| Control | Staurosporine or Doxorubicin | Positive control for cytotoxicity. |

Detailed Experimental Protocol

This protocol uses CCK-8 (Cell Counting Kit-8) due to its high sensitivity and water solubility, which minimizes pipetting errors compared to MTT.

Phase 1: Preparation of Stock Solutions[5]

-

Weighing: Weigh approximately 5 mg of Teloxantrone HCl.

-

Dissolution: Dissolve in DMSO to achieve a 10 mM stock solution .

-

Calculation:

-

Note: Ensure the MW accounts for the HCl salt and any hydration (approx MW ~480-500 g/mol depending on hydration).

-

-

Storage: Aliquot into light-protected (amber or foil-wrapped) tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Phase 2: Cell Seeding

-

Harvest Cells: Detach adherent cells using Trypsin-EDTA or collect suspension cells.

-

Count: Determine viability using Trypan Blue. Viability must be >95%.[2]

-

Seed: Dispense 100 µL/well into a 96-well clear-bottom plate.

-

Adherent cells: 3,000 – 5,000 cells/well.

-

Suspension cells: 10,000 – 20,000 cells/well.

-

Blank Wells: Add 100 µL of medium without cells (for background subtraction).

-

-

Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment (for adherent cells).

Phase 3: Drug Treatment (The "4-Arm" Layout)

To correct for the drug's color, you must set up a parallel "Drug Control" set.

-

Dilution: Prepare a 2X working solution of Teloxantrone in culture medium (e.g., if testing 10 µM, prepare 20 µM). Perform 1:2 or 1:3 serial dilutions.

-

Plate Layout:

-

Group A (Experimental): Cells + Medium + Drug (100 µL medium existing + 100 µL 2X Drug).

-

Group B (Vehicle Control): Cells + Medium + DMSO (equivalent %).

-

Group C (Drug Color Control): No Cells + Medium + Drug (Same concentrations as Group A).

-

Group D (Blank): Medium only.

-

-

Incubation: Incubate for 48 to 72 hours (72h is recommended for DNA intercalators to manifest full apoptotic cycles).

Phase 4: Readout & Analysis

-

Reagent Addition: Add 10 µL of CCK-8 reagent to every well (Groups A, B, C, D).

-

Tip: Do not aspirate the medium. WST-8 reduces directly in the supernatant.

-

-

Incubation: Incubate for 1–4 hours at 37°C. Check for color development (orange formazan).

-

Measurement: Measure Absorbance (OD) at 450 nm .

Assay Workflow Diagram

Figure 2: Step-by-step workflow emphasizing the parallel optical correction control.

Data Processing & Calculation

To ensure scientific accuracy, the raw Optical Density (OD) must be corrected before calculating viability.

Step 1: Correct for Drug Color

For every concentration

-

Explanation: This removes the absorbance contributed by the blue Teloxantrone molecule, leaving only the absorbance from the formazan dye (live cells).

Step 2: Calculate % Viability

Step 3: IC50 Determination

Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background in Drug Wells | Intrinsic drug absorbance (Blue color). | Mandatory: Use the subtraction formula in Section 5. |

| Low Sensitivity | Incubation time too short. | Extend CCK-8 incubation up to 4 hours. |

| Precipitation | Drug crashed out of solution. | Ensure DMSO concentration in final well is <0.5%. Sonicate stock if necessary. |

| Edge Effect | Evaporation in outer wells. | Fill outer wells with PBS; use only inner 60 wells for data. |

References

-

National Cancer Institute. "Definition of Teloxantrone Hydrochloride." NCI Drug Dictionary. Available at: [Link]

-

Leteurtre, F., et al. (1994). "Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941."[3] Journal of the National Cancer Institute.[3] Available at: [Link]

- Hajne, G., et al. (1992). "Structure-activity relationships of anthrapyrazoles." Drugs of the Future. (Contextualizing the structural advantage over mitoxantrone).

Sources

- 1. 132937-88-3 | Teloxantrone HCl - AiFChem [aifchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantifying DNA Strand Breaks Induced by Teloxantrone Hydrochloride

A Guide for Researchers in Oncology and Drug Development

Abstract

Teloxantrone hydrochloride is a potent anthrapyrazole antineoplastic agent that functions as a DNA intercalating agent and a topoisomerase II inhibitor, leading to the formation of DNA strand breaks and subsequent cell death in rapidly dividing cancer cells.[1][2] The accurate quantification of these DNA strand breaks is paramount for elucidating its mechanism of action, determining its cytotoxic efficacy, and assessing the genotoxicity of novel drug candidates. This application note provides a comprehensive guide for researchers, detailing the theoretical underpinnings and practical protocols for two robust methods to measure Teloxantrone-induced DNA damage: the Single-Cell Gel Electrophoresis (Comet) Assay and the γH2AX Immunofluorescence Assay.

The Molecular Mechanism of Teloxantrone Hydrochloride

Teloxantrone hydrochloride, a synthetic analog of mitoxantrone, exerts its cytotoxic effects primarily through direct interaction with cellular DNA.[3][4] Its planar anthrapyrazole structure allows it to intercalate, or insert itself, between the base pairs of the DNA double helix.[5][6] This physical insertion distorts the DNA structure, interfering with critical cellular processes like replication and transcription.

Crucially, Teloxantrone also targets and inhibits topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks (DSBs).[7][8] Teloxantrone stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the enzyme from resealing the breaks it creates.[5][7] This leads to an accumulation of protein-linked DNA double-strand breaks, which are highly toxic lesions that trigger cell cycle arrest and apoptosis.[5][9]

Methodologies for Detecting DNA Strand Breaks

To effectively quantify the damage induced by Teloxantrone, two complementary assays are recommended. The Comet Assay provides a general measure of DNA strand breaks, while the γH2AX assay offers specific detection of the more cytotoxic double-strand breaks.

-

The Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive and versatile method for detecting DNA breaks in individual cells.[10][11] Lysed cells are embedded in an agarose gel matrix and subjected to electrophoresis. Fragmented DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage.[12] The assay can be performed under alkaline conditions to detect both single- and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.[12][13][14]

-

The γH2AX Immunofluorescence Assay: This highly specific assay detects DNA double-strand breaks (DSBs). Within minutes of DSB formation, the histone variant H2AX is phosphorylated at serine 139, forming γH2AX.[15] This modification serves as a beacon, recruiting DNA repair machinery to the site of damage.[15] Using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody, these sites can be visualized as distinct foci within the nucleus, allowing for direct quantification of DSBs.[16][17]

Protocol 1: The Comet Assay

This protocol details the alkaline comet assay, which is highly sensitive for detecting the DNA damage profile induced by topoisomerase II inhibitors.

Detailed Step-by-Step Protocol

-

Cell Preparation and Treatment:

-

Plate cells at a suitable density to achieve 80-90% confluency for treatment.

-

Treat cells with varying concentrations of Teloxantrone hydrochloride (e.g., 0.1 µM to 10 µM) and appropriate vehicle controls for a defined period (e.g., 2-4 hours).

-

Rationale: A dose-response experiment is crucial for determining the genotoxic potential of the compound.

-

-

Slide Preparation and Cell Embedding:

-

Prepare a 1% low melting point agarose (LMAgarose) solution in PBS and maintain it at 37°C.[18]

-

Harvest treated cells via trypsinization, centrifuge at 300 x g for 5 minutes, and resuspend the pellet in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.[18][19]

-

Combine 30 µL of the cell suspension with 250 µL of the 37°C LMAgarose.[10]

-

Immediately pipette 50 µL of this mixture onto a specialized CometSlide™ and allow it to solidify for 10 minutes at 4°C.[10]

-

Rationale: Keeping cells and agarose at the correct temperatures is critical to prevent premature gelation and maintain cell viability.

-

-

Lysis:

-

Immerse the slides in a chilled Lysis Solution (containing detergent and high salt) for 60 minutes at 4°C in the dark.[10]

-

Rationale: The lysis step removes cell membranes and proteins, leaving behind the DNA as a "nucleoid" embedded in the agarose.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently tap off excess Lysis Solution and immerse the slides in a freshly prepared alkaline solution (pH > 13) for 40-60 minutes at room temperature.[10]

-

Rationale: The high pH denatures the DNA, unwinding the double helix and exposing single-strand breaks.

-

Place the slides in a horizontal electrophoresis tank and fill with the same alkaline solution until the liquid just covers the slides.

-

Rationale: Performing electrophoresis in the cold minimizes background DNA damage. The voltage and duration are critical parameters that must be optimized for each cell type to achieve measurable comet tails without causing detachment from the head.[10]

-

-

Neutralization and Staining:

-

Imaging and Analysis:

-

Visualize the slides using an epifluorescence microscope.

-

Capture images of at least 50-100 comets per sample.

-

Quantify DNA damage using specialized software (e.g., OpenComet, ImageJ) to measure parameters like % DNA in the tail and tail moment.[10]

-

Protocol 2: The γH2AX Immunofluorescence Assay

This protocol provides a specific method for quantifying DNA double-strand breaks induced by Teloxantrone.

Detailed Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.

-

Treat cells with Teloxantrone hydrochloride as described in the Comet Assay protocol. Include a positive control (e.g., Etoposide, 100 µM for 1 hour) and a vehicle control.

-

Rationale: Growing cells on coverslips facilitates high-quality imaging.

-

-

Fixation and Permeabilization:

-

After treatment, wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[15]

-

Wash three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[15]

-

Rationale: Fixation cross-links proteins to preserve cellular structure, while permeabilization creates pores in the cell membranes, allowing antibodies to access intracellular targets like the nucleus.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes at room temperature.[15]

-

Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX Ser139), diluted in blocking buffer, overnight at 4°C in a humidified chamber.[15]

-

Rationale: The blocking step is crucial to prevent the antibodies from binding randomly, which would result in high background signal.

-

The next day, wash the coverslips three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 anti-mouse IgG), diluted in blocking buffer, for 2 hours at room temperature in the dark.[20]

-

-

Counterstaining and Mounting:

-

Wash three times with PBS in the dark.

-

Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium containing DAPI.[15]

-

Rationale: DAPI stains the nucleus, allowing for easy identification of cells and localization of the γH2AX signal. Antifade agents preserve the fluorescent signal during imaging.

-

-

Imaging and Quantification:

Data Analysis and Interpretation

Table 1: Expected Results from a Teloxantrone Dose-Response Experiment

| Assay | Parameter Measured | Vehicle Control | 0.1 µM Teloxantrone | 1 µM Teloxantrone | 10 µM Teloxantrone |

| Comet Assay | % DNA in Tail (Mean ± SD) | 2.5 ± 0.8 | 15.3 ± 2.1 | 45.8 ± 5.6 | 78.2 ± 6.9 |

| γH2AX Assay | Foci per Nucleus (Mean ± SD) | 1.2 ± 0.5 | 8.7 ± 1.5 | 29.4 ± 4.3 | 50+ (pan-nuclear) |

-

Interpretation: An increase in the "% DNA in Tail" and the "Foci per Nucleus" with increasing concentrations of Teloxantrone confirms its dose-dependent DNA-damaging activity. At very high concentrations or long exposure times, the γH2AX signal may become "pan-nuclear," indicating extensive, irreparable damage preceding cell death.

Applications in Drug Development

-

Mechanism of Action Studies: These protocols provide direct, quantitative evidence of Teloxantrone's ability to induce DNA strand breaks, validating its proposed mechanism as a topoisomerase II inhibitor.

-

Genotoxicity Screening: The Comet Assay, in particular, is a "golden standard" for evaluating the genotoxic potential of new chemical entities in early-stage drug development.[19]

-

Pharmacodynamic Biomarkers: The γH2AX assay can be adapted to measure DNA damage in tumor biopsies from preclinical models or clinical trials, serving as a pharmacodynamic biomarker to confirm target engagement and therapeutic efficacy.

-

DNA Repair Studies: By treating cells with Teloxantrone and then allowing them to recover in drug-free media, researchers can use these assays to monitor the kinetics of DNA repair over time.[14][18] This is critical for understanding how cancer cells might develop resistance.[21]

References

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

-

JoVE. (2025, July 8). Comet Assay for DNA Damage Detection in Cells. Retrieved from [Link]

-

Wang, Z., et al. (2017, October 11). Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH. Retrieved from [Link]

-

Bio-protocol. (2021, August 20). Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. Retrieved from [Link]

-

Deng, L., et al. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PMC. Retrieved from [Link]

-

CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved from [Link]

-

Lee, Y., et al. (2023). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Springer Protocols. Retrieved from [Link]

-

McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

-

Clementi, E., et al. (2021, November 20). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of teloxantrone hydrochloride. NCI Drug Dictionary. Retrieved from [Link]

-

ResearchGate. (2022, November 9). Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres. Retrieved from [Link]

-

JoVE. (2017, July 25). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

-

ResearchGate. (2022, May 12). Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). DNA Double-Strand Break Assay. Retrieved from [Link]

-

Oxford Academic. (2024, January 23). and double-strand breaks in the Flash comet assay by DNA polymerase-assisted end-labelling. Nucleic Acids Research. Retrieved from [Link]

-

PMC - NIH. (n.d.). DNA Damaging Drugs. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Losoxantrone hydrochloride used for?. Retrieved from [Link]

-

MDPI. (2014, February 25). Genotoxic Anti-Cancer Agents and Their Relationship to DNA Damage, Mitosis, and Checkpoint Adaptation in Proliferating Cancer Cells. Retrieved from [Link]

-

MIT News. (2019, June 6). Drug makes tumors more susceptible to chemo. Retrieved from [Link]

-

PubMed. (1994, August 17). Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mitoxantrone Hydrochloride?. Retrieved from [Link]

-

OEHHA. (2011, July 1). Topoisomerase II Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitoxantrone. Retrieved from [Link]

-

GSRS. (n.d.). TELOXANTRONE HYDROCHLORIDE. Retrieved from [Link]

-

OncoLink. (2025, September 19). Mitoxantrone (Novantrone®). Retrieved from [Link]

-

PubMed. (n.d.). Mitoxantrone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer. Retrieved from [Link]

-

JSciMed Central. (2017, February 2). Mitoxantrones for Cancer Treatment and there Side Effects. Retrieved from [Link]

-

HealthTree Foundation. (n.d.). mitoxantrone Treatment Details. Retrieved from [Link]

-

BreastCancer.org. (2025, December 6). Mitoxantrone: What to Expect, Side Effects, and More. Retrieved from [Link]

-

Cancer Research UK. (n.d.). Mitoxantrone. Retrieved from [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]

- 6. Mitoxantrone - Wikipedia [en.wikipedia.org]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. oncolink.org [oncolink.org]

- 9. Genotoxic Anti-Cancer Agents and Their Relationship to DNA Damage, Mitosis, and Checkpoint Adaptation in Proliferating Cancer Cells [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. rndsystems.com [rndsystems.com]

- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 17. DNA Double-Strand Break Assay [cellbiolabs.com]

- 18. Comet Assay for DNA Damage Detection in Cells [jove.com]

- 19. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. crpr-su.se [crpr-su.se]

- 21. Drug makes tumors more susceptible to chemo | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Technical Support Center: Teloxantrone Liposomal Formulation

Status: Operational Topic: Optimization of Anthrapyrazole (Teloxantrone) Delivery Systems Audience: Formulation Scientists & Process Engineers[1]

Core Technical Directive: The Physicochemical Basis

Teloxantrone is an anthrapyrazole antineoplastic agent. Structurally similar to Mitoxantrone, it functions as a weak amphipathic base (approximate pKa 8.3–8.6). Consequently, passive encapsulation methods (e.g., thin-film hydration without gradients) yield poor Encapsulation Efficiency (EE < 30%) and rapid leakage.

The Solution: You must utilize Remote Loading (Active Loading) via a transmembrane ammonium sulfate gradient. This method relies on the "ion trapping" mechanism where the neutral drug permeates the membrane, becomes protonated in the acidic intraliposomal core, and forms a stable precipitate with sulfate ions, achieving EE > 90%.

Standard Operating Procedure (SOP): The Baseline Formulation

Use this validated protocol as your experimental control.

Phase A: Lipid Film Formation

Objective: Create a homogenous lipid matrix.

-

Lipid Composition: HSPC (or DSPC) : Cholesterol : DSPE-PEG2000[1][2]

-

Molar Ratio: 55 : 40 : 5 (Standard "Doxil-like" formulation for stability).

-

Protocol: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate under vacuum (Rotavap) at 60°C to form a thin film. Desiccate overnight to remove trace solvents.

Phase B: Gradient Generation (The Critical Step)

Objective: Establish the driving force for drug uptake.

-

Hydration: Hydrate film with 250 mM Ammonium Sulfate (pH 5.5) .

-

Downsizing: Extrude through 100 nm polycarbonate membranes at 65°C (must be > Tm of HSPC) until PDI < 0.1.

-

Gradient Creation: Exchange the external buffer using a Sephadex G-50 column or TFF (Tangential Flow Filtration).

Phase C: Active Loading

-

Incubation: Add Teloxantrone solution to the liposomes.

-

Ratio: Drug-to-Lipid (D/L) weight ratio of 1:10 to 1:8.

-

Temperature: Incubate at 60°C–65°C for 30–60 minutes. Note: Loading does not occur effectively below the lipid phase transition temperature (Tm).

-

Quench: Rapidly cool to 4°C to lock the drug inside.

Visualizing the Mechanism

The following diagram details the kinetic trap mechanism required for Teloxantrone stability.

Caption: Kinetic mechanism of Ammonium Sulfate remote loading. Ammonia efflux creates a proton gradient, driving Teloxantrone influx and subsequent sulfate-based precipitation.

Troubleshooting Center (FAQs)

Module 1: Encapsulation Efficiency (EE) Issues

Q: My EE% is stuck below 60%. I am using the ammonium sulfate method. What is wrong?

Diagnosis: This usually indicates a failure in the Gradient Integrity or Membrane Permeability .

-

Check 1: Incubation Temperature. [5]

-

Reasoning: Teloxantrone cannot cross the bilayer if the lipids are in the "gel" phase. HSPC has a Tm of ~55°C.

-

Fix: Ensure your water bath is calibrated to 60°C–65°C .

-

-

Check 2: The "Collapsed" Gradient.

-

Reasoning: If you waited too long (>24h) between creating the gradient (Phase B) and loading the drug (Phase C), the ammonium sulfate may have dissipated.

-

Fix: Load the drug immediately (within 1-2 hours) after the buffer exchange step.

-

-

Check 3: Drug-to-Lipid Ratio (D/L).

-

Reasoning: If you attempt to load too much drug (e.g., D/L > 0.2), you saturate the sulfate capacity, leading to precipitation outside the liposome.

-

Fix: Reduce D/L ratio to 0.1 (1:10 w/w) .

-

Module 2: Particle Size & Heterogeneity (PDI)

Q: My PDI is > 0.3 after extrusion. I need < 0.1 for EPR effect targeting.

Diagnosis: High PDI suggests Lipid Aggregation or Extruder Failure .

-

Check 1: The "Cold" Extrusion.

-

Reasoning: Extruding HSPC below 55°C causes membrane fouling and structural defects.

-

Fix: Pre-heat the extruder block to 65°C .

-

-

Check 2: Buffer Compatibility.

-

Reasoning: Teloxantrone (and anthrapyrazoles) can aggregate in the presence of certain anions before loading.

-

Fix: Ensure the external loading buffer is Histidine/Sucrose rather than high-salt PBS if aggregation is observed during the mixing phase.

-

-

Check 3: Cholesterol Crystallization.

-

Reasoning: If Cholesterol > 45 mol%, it may not integrate fully, forming micro-crystals that scatter light and ruin PDI readings.

-

Fix: Keep Cholesterol between 35–40 mol% .

-

Module 3: Stability & Leakage

Q: The formulation looks good initially, but the drug leaks out within 48 hours at 4°C.

Diagnosis: This is a Phase Transition or Precipitate Stability failure.

-

Check 1: Lipid Tm Selection.

-

Reasoning: If you used DPPC (Tm 41°C) instead of HSPC/DSPC (Tm ~55°C), the membrane is too fluid even at room temperature.

-

Fix: Switch to HSPC (Hydrogenated Soy PC) or DSPC .

-

-

Check 2: Intraliposomal Sulfate Concentration.

-

Reasoning: The stability of the drug depends on the solid-state precipitate [Teloxantrone-Sulfate]. If the internal sulfate concentration is too low, the precipitate re-dissolves.

-

Fix: Ensure the hydration solution is at least 250 mM Ammonium Sulfate .[2]

-

Diagnostic Workflow

Use this decision tree to resolve batch failures.

Caption: Decision matrix for troubleshooting Teloxantrone liposomal formulation anomalies.

References

-

Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134. Link

-

Haran, G., et al. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases.[4][6] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1151(2), 201-215. Link

-

Bolotin, E. M., et al. (1994). Ammonium sulfate gradients for efficient and stable remote loading of amphipathic weak bases into liposomes and ligandoliposomes.[6] Journal of Liposome Research, 4(1), 455-479. Link

-

BenchChem. (2025).[7][8] Technical Support Center: PAz-PC Liposome Preparation. BenchChem Technical Guides. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4212, Mitoxantrone. Link

Sources

- 1. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the mitoxantrone thermosensitive liposome nanodelivery system on prostate cancer in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | PDF or Rental [articles.researchsolutions.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Overcoming multi-drug resistance (MDR) using Teloxantrone combinations

The following technical support guide is designed for researchers and drug development professionals investigating Teloxantrone (CI-937) as a solution for Multi-Drug Resistance (MDR).

Current Status: Operational Role: Senior Application Scientist Topic: Overcoming Multi-Drug Resistance (MDR) with Teloxantrone Combinations

Technical Overview & Mechanism

What is Teloxantrone? Teloxantrone (CI-937) is a synthetic anthrapyrazole antineoplastic agent.[1][2][3][4][5] It was structurally designed to retain the potent DNA intercalation and Topoisomerase II inhibition of anthracyclines (like Doxorubicin) and anthracenediones (like Mitoxantrone) while significantly reducing cardiotoxicity and susceptibility to P-glycoprotein (P-gp/ABCB1) mediated efflux.

Why use it for MDR? Unlike Doxorubicin, Teloxantrone possesses a modified planar ring structure that makes it a poor substrate for ABC transporters . In MDR phenotypes where anthracyclines are actively pumped out of the cell, Teloxantrone often retains significant intracellular accumulation, leading to DNA strand breaks and apoptosis.

Mechanism of Action & Resistance Evasion

The following diagram illustrates the differential processing of Doxorubicin vs. Teloxantrone in an MDR+ cell.

Figure 1: Mechanistic comparison of P-gp evasion. Teloxantrone bypasses the efflux pump that typically sequesters anthracyclines, engaging Topoisomerase II to induce cytotoxicity.

Experimental Troubleshooting Guides

Module A: Formulation & Stability for Combinations

User Question: I am observing precipitation when combining Teloxantrone with other agents in cell culture media. How do I stabilize the stock?

Scientist Response: Teloxantrone is typically supplied as a hydrochloride salt.[2][5][6][7] Precipitation in combination studies is a common artifact that yields false-negative toxicity data.

Diagnostic Protocol:

-

Check the pH: Anthrapyrazoles can aggregate at neutral/basic pH if the concentration is high (>1 mM).

-

Solvent Compatibility: Ensure your co-drug (e.g., Taxol, Cisplatin) vehicle does not introduce high salt concentrations immediately upon mixing.

Recommended Formulation Strategy:

| Component | Recommendation | Reason |

| Primary Stock | DMSO or Sterile Water (check CoA) | Maintain stock at 10-20 mM. Store at -20°C. |

| Intermediate Dilution | Acidified Water (0.01 N HCl) | Prevents deprotonation and aggregation before final dilution. |

| Working Solution | Serum-Free Media | Serum proteins can bind the drug; dilute immediately before use. |

| Combination Order | Add Teloxantrone last | Minimize time in neutral pH before cell exposure. |

Critical Check: Verify the solubility of Teloxantrone in your specific media using a spectrophotometer (Absorbance ~600-650 nm range, verify specific lambda max) before adding cells. If OD drops over 1 hour, precipitation is occurring.

Module B: Validating Synergy in MDR Lines

User Question: My combination index (CI) values are inconsistent in MCF-7/MDR cells. How do I ensure my synergy data is valid?

Scientist Response: Inconsistent CI values in MDR lines often stem from efflux kinetics rather than true pharmacodynamic variability. If the P-gp pump is active, the intracellular ratio of the two drugs changes dynamically, invalidating the fixed-ratio assumption of the Chou-Talalay method.

Step-by-Step Validation Protocol:

-

Establish Linearity: Ensure both Teloxantrone and the partner drug (e.g., Cyclosporin A, Cisplatin) have linear dose-response curves (r > 0.95) in the MDR line.

-

The "Pre-Incubation" Step:

-

Standard: Simultaneous addition.

-

MDR-Specific: Pre-incubate with the modulator (if using a P-gp inhibitor) for 1 hour before adding Teloxantrone. This "closes" the pump, ensuring Teloxantrone reaches the target.

-

-

Calculate CI at High Effect Levels: Focus on CI values at ED75, ED90, and ED95. Synergy at low cell kill (ED50) is often clinically irrelevant in resistant models.

Workflow Visualization:

Figure 2: Standardized workflow for determining synergy (CI < 1.0) in MDR cell lines.[8]

Module C: Intracellular Accumulation Assays

User Question: Can I use flow cytometry to measure Teloxantrone accumulation like I do with Doxorubicin?

Scientist Response: Yes, but with caveats. Teloxantrone (and anthrapyrazoles in general) are fluorescent, but their quantum yield and excitation/emission spectra differ from Doxorubicin.

Protocol:

-

Spectral Scan: First, run a cell-free spectral scan of Teloxantrone (10 µM in PBS).

-

Expected Range: Excitation ~580-620 nm; Emission ~650-700 nm (Deep Red).

-

Cytometer Channel: Use the APC or Cy5 channel (Red Laser excitation). Do not use the PE channel (Blue laser) used for Doxorubicin, as signal will be weak.

-

-

Quenching Check: High intracellular concentrations of anthrapyrazoles can self-quench. Perform a dilution curve to ensure fluorescence intensity is linear with concentration.

-

The "Cold" Control: Always include a sample incubated at 4°C. Active efflux (P-gp) is energy-dependent and inhibited at 4°C.

-

Interpretation: If Fluorescence (37°C) << Fluorescence (4°C), efflux is still active. Teloxantrone should show Fluorescence (37°C)

Fluorescence (4°C) if it truly bypasses MDR.

-

Frequently Asked Questions (FAQs)

Q1: Is Teloxantrone completely immune to P-gp mediated resistance? A: No. While it is a poorer substrate than Doxorubicin, high-level expression of ABCB1 (P-gp) or ABCG2 (BCRP) can still reduce its efficacy. We recommend combining it with third-generation P-gp inhibitors (e.g., Tariquidar) in highly resistant models to achieve complete reversal [1].

Q2: What are the best combination partners for Teloxantrone? A: Based on mechanistic logic and preclinical data:

-

Alkylating Agents (e.g., Cisplatin): Teloxantrone opens the DNA helix (intercalation), potentially exposing sites for alkylation.

-

Antimetabolites (e.g., 5-FU): Effective in breast cancer models (analogous to FAC regimens) [2].

-

Modulators: Cyclosporin A or Verapamil (for proof-of-concept in vitro), though toxicity limits these in vivo.

Q3: How does Teloxantrone toxicity compare to Doxorubicin in vivo? A: Teloxantrone is significantly less cardiotoxic because it does not generate the same level of reactive oxygen species (ROS) via semiquinone radical formation. However, the dose-limiting toxicity (DLT) is leukopenia/neutropenia [3].[1] Monitor complete blood counts (CBC) closely in animal models.

References

-

National Cancer Institute. (n.d.). Definition of teloxantrone hydrochloride. NCI Drug Dictionary. Retrieved February 22, 2026, from [Link]

-

Hortobagyi, G. N. (2002). Anthracyclines in the Treatment of Cancer. Cancer Network. Retrieved February 22, 2026, from [Link]

-

Showalter, H. D., et al. (1986). Anthrapyrazole anticancer agents.[1][2][5][9][10][11] Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. (Contextual citation based on search results regarding CI-937 development and toxicity profiles).

-

PubChem. (n.d.). Teloxantrone | C21H25N5O4.[9][12] National Library of Medicine. Retrieved February 22, 2026, from [Link]

Sources

- 1. cancernetwork.com [cancernetwork.com]

- 2. Facebook [cancer.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Teloxantrone hydrochloride hydrate 132937-88-3 | MCE [medchemexpress.cn]

- 7. WO2014039960A1 - Methods for the treatment of locally advanced breast cancer - Google Patents [patents.google.com]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Teloxantrone | CymitQuimica [cymitquimica.com]

- 11. scispace.com [scispace.com]

- 12. PubChemLite - Teloxantrone (C21H25N5O4) [pubchemlite.lcsb.uni.lu]

Technical Support Center: Teloxantrone Formulation & In Vivo Safety

Topic: Reducing Vehicle Toxicity in Teloxantrone (Anthrapyrazole) Animal Studies

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary: The Physicochemical Challenge

Teloxantrone , structurally categorized within the Anthrapyrazole class (analogs of Mitoxantrone/Losoxantrone), presents a classic formulation paradox in preclinical development. It is a planar, hydrophobic cation that requires acidic conditions for solubility but physiological neutrality for tolerability.

Most "toxicity" observed in early Teloxantrone animal studies is not drug-mediated but vehicle-mediated or precipitation-induced . This guide addresses the root causes of vehicle intolerance, specifically focusing on reducing reliance on toxic co-solvents (DMSO/Cremophor) and preventing micro-embolic events.

Module 1: Formulation & Solubility Troubleshooting

Q1: My Teloxantrone stock precipitates immediately upon dilution in saline. How do I fix this without increasing DMSO?

Diagnosis: This is a "Dielectric Constant Shock." Teloxantrone is likely a hydrochloride salt. It is soluble in organic solvents (DMSO) or acidic water, but at neutral pH (Saline/PBS pH 7.4), the free base forms and crashes out. The Fix: The "Acidic Step-Down" Protocol. Do not inject pure DMSO stocks directly into saline. You must bridge the polarity gap.

-

Acidification: Anthrapyrazoles are stable and soluble at pH 4.5–5.5. Replace standard Saline with 20 mM Acetate Buffer (pH 5.0) containing 5% Dextrose (D5W) for tonicity.

-

Cyclodextrin Shielding: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] It encapsulates the hydrophobic core of Teloxantrone, preventing precipitation at physiological pH without the toxicity of surfactants.

Recommended Formulation (Low Toxicity):

-

Vehicle: 10% HP-β-CD in 20 mM Acetate Buffer (pH 5.0).

-

Preparation: Dissolve drug in minimal DMSO (<2% final vol), then slowly add the acidified Cyclodextrin solution with vortexing.

Q2: We are seeing immediate mortality (within minutes) after IV injection in mice. Is this acute drug toxicity?

Diagnosis: Unlikely. True drug toxicity (cardiotoxicity/myelosuppression) takes days. Immediate death usually indicates Pulmonary Embolism caused by microprecipitation or Hemolysis from the vehicle. Troubleshooting Steps:

-

Check for "Invisible" Precipitate: Hold your formulation against a light source. If it looks "hazy" or exhibits the Tyndall effect (scattering light), you are injecting micro-crystals that clog lung capillaries.

-

Reduce Injection Speed: Rapid bolus of high-viscosity vehicles (like PEG-400) causes acute hemodynamic collapse.

-

Standard: Bolus < 5 seconds.

-

Correction: Slow infusion over 30–60 seconds.

-

Q3: Animals are developing black necrotic tails (Tail Rot).

Diagnosis: Extravasation of a cytotoxic, low-pH drug, or chemical phlebitis caused by high DMSO concentration (>10%). The Fix:

-

Strict pH Limit: Never inject IV below pH 4.0.

-

DMSO Limit: Keep DMSO < 5% for IV bolus. If higher solubility is needed, switch to the Liposomal or Cyclodextrin route.

-

Technique: Ensure the needle is fully patent in the vein before pushing. If resistance is felt, STOP.

Module 2: Vehicle Selection Decision Matrix

Use this logic flow to select the least toxic vehicle based on your required concentration.

Figure 1: Decision matrix for selecting Teloxantrone vehicles. Green paths indicate formulations with the highest safety margins for in vivo studies.

Module 3: Reference Data for Vehicle Safety

When formulating Teloxantrone, you must adhere to strict volume and composition limits to distinguish vehicle effects from drug effects.

Table 1: Maximum Tolerated Vehicle Limits (Mouse/Rat)

Exceeding these limits introduces confounding toxicity (hemolysis, seizures, weight loss).

| Vehicle Component | IV Max % (Bolus) | IP Max % | Toxicity Mechanism |

| DMSO | < 5% | < 10% | Hemolysis, Histamine release, Neurotoxicity. |

| Ethanol | < 10% | < 10% | CNS depression, Hemolysis. |

| PEG 400 | < 40% | < 50% | Viscosity-induced cardiac load, Renal tubular necrosis. |

| Tween 80 | < 1% | < 2% | Severe Histamine release (anaphylactoid reaction).[2] |

| HP-β-CD | 20-40% | 20-40% | Osmotic nephrosis (at very high doses), generally safe. |

| Acetate Buffer | 100% (Isotonic) | 100% | Well tolerated if pH > 4.5. |

Data synthesized from Gad et al. (2006) and standard Anthrapyrazole formulation protocols.

Module 4: Advanced Protocols

Protocol A: The "Soft-Landing" Cyclodextrin Formulation

Use this for efficacy studies to minimize vehicle-related weight loss.

-

Stock Prep: Dissolve Teloxantrone powder in pure DMSO at 200x the final concentration (e.g., if final is 1 mg/mL, make 200 mg/mL stock).

-

Vehicle Prep: Prepare 20% (w/v) HP-β-CD in 20mM Acetate Buffer (pH 5.0). Filter sterilize (0.22 µm).

-

Mixing (Critical):

-

Place the Vehicle on a vortex mixer.

-

While vortexing, slowly pipette the DMSO stock (0.5% of total volume) into the vortex cone.

-

Result: A clear, stable solution where the drug is sequestered in the CD cavity.

-

-

Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the encapsulation failed (drug concentration too high for CD capacity).

Protocol B: Emergency Intervention for Extravasation

If Teloxantrone leaks into perivascular tissue (indicated by immediate bleb/swelling):

-

Stop Injection immediately.

-

Aspirate as much fluid as possible through the cannula.

-

Infiltrate the area with Sodium Bicarbonate (8.4%) to neutralize the acidic drug and precipitate it locally (preventing spread), followed by cold compress to limit diffusion.

References

-

Gad, S. C., et al. (2006).[3] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology. Provides the authoritative limits on DMSO, PEG, and Tween volumes for rodents.

-

Showalter, H. D., et al. (1987).[4] "Anthrapyrazole anticancer agents.[4][5] Synthesis and structure-activity relationships against murine leukemias."[4][6] Journal of Medicinal Chemistry. Establishes the structural basis for anthrapyrazole solubility and the necessity of acidic/amine-compatible vehicles.

-

Mus, L. M., et al. (2018).[7] "Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent... in rodents."[7][8] PLOS ONE. Demonstrates the superiority of Cyclodextrin/PEG combinations over pure DMSO for hydrophobic drugs.

-

[7]

-

-

Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. The definitive guide on using HP-β-CD to reduce toxicity of lipophilic drugs.

-

Alavizadeh, S. H., et al. (2016). "Liposomal formulation of Anthracyclines and their analogs." Journal of Controlled Release. Discusses the reduction of cardiotoxicity and vehicle toxicity via liposomal encapsulation (relevant to Teloxantrone/Mitoxantrone class).

Disclaimer: Teloxantrone is treated in this guide as a member of the Anthrapyrazole class (e.g., Losoxantrone/Mitoxantrone analogs). Specific solubility profiles may vary by exact salt form (Hydrochloride vs. Free Base). Always perform a pilot solubility test ex vivo before animal administration.

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Losoxantrone - Wikipedia [en.wikipedia.org]

- 5. The oxidative biotransformation of losoxantrone (CI-941) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]

- 8. DSpace [kuscholarworks.ku.edu]

A Comparative Guide to the Cross-Resistance Profile of Teloxantrone Hydrochloride in P-glycoprotein Overexpressing Cells

For researchers, scientists, and drug development professionals dedicated to oncology, overcoming multidrug resistance (MDR) remains a paramount challenge. One of the most well-characterized mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp or ABCB1).[1][2][3] This membrane-bound efflux pump actively removes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4][5]

This guide provides an in-depth, objective comparison of Teloxantrone hydrochloride's performance in cancer cells that overexpress P-gp. We will dissect its cross-resistance profile against established chemotherapeutics known to be P-gp substrates and non-substrates. The experimental data and protocols herein are designed to offer a clear, evidence-based framework for evaluating Teloxantrone's potential to circumvent this critical resistance mechanism.

The Central Question: Does Teloxantrone Evade P-gp-Mediated Resistance?

Teloxantrone is an anthracenedione derivative, structurally related to mitoxantrone. While mitoxantrone's interaction with P-gp can be complex and sometimes contradictory, there is evidence to suggest it is affected by P-gp.[6][7] This raises the critical question: Does Teloxantrone, a related compound, also fall prey to P-gp-mediated efflux, or does its unique structure allow it to bypass this resistance pathway?

To answer this, we designed a series of self-validating experiments using a classic model of P-gp-mediated resistance: the human breast cancer cell line MCF-7 and its doxorubicin-resistant, P-gp-overexpressing counterpart, MCF-7/ADR (also known as MCF-7/Dox).

Experimental Design Philosophy: A Multi-Pillar Approach

To ensure the trustworthiness and scientific integrity of our findings, our comparative analysis rests on three pillars:

-

Model Validation: We must first quantitatively confirm the overexpression of P-gp in our resistant cell line model. This is the foundational control for all subsequent experiments.

-

Cytotoxicity Profiling: By comparing the half-maximal inhibitory concentration (IC50) of various drugs in both the sensitive (MCF-7) and resistant (MCF-7/ADR) cell lines, we can calculate a Resistance Index (RI). A low RI suggests the drug is not significantly affected by P-gp.

-

Functional Efflux Assessment: Beyond cytotoxicity, we must directly measure the functional activity of the P-gp pump. This confirms that the observed resistance is indeed due to active drug efflux.

Our chosen comparator agents are:

-

Doxorubicin: A classic, well-documented P-gp substrate.[8]

-

Paclitaxel: Another potent and widely recognized P-gp substrate.[9]

-

Cisplatin: A platinum-based drug that is generally considered a poor substrate for P-gp, serving as a negative control.[10][11]

Part 1: Validating the Model - Quantification of P-gp Expression

Causality: Before assessing drug efficacy, it is imperative to confirm the molecular basis of resistance in our chosen cell model. Western blotting provides a semi-quantitative method to visualize the difference in P-gp protein levels between the parental MCF-7 and the resistant MCF-7/ADR cell lines. A stark difference validates that P-gp is a primary variable between the two cell types.

Experimental Protocol: Western Blot for P-gp (MDR1)

-

Cell Lysate Preparation:

-

Culture MCF-7 and MCF-7/ADR cells to ~80-90% confluency.

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]

-

Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the culture dish.[13]

-

Scrape the adherent cells and transfer the suspension to a microcentrifuge tube.

-

Agitate the mixture for 30 minutes at 4°C, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.[12][13]

-

-

SDS-PAGE and Protein Transfer:

-

Mix 20-40 µg of protein lysate from each cell line with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[12]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][14]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for P-gp/MDR1 (e.g., clone C219).[13] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane three times with TBST for 10 minutes each.[14]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again three times with TBST.[14]

-

-

Detection:

Caption: Western Blot workflow for P-gp validation.

Part 2: Quantifying Cross-Resistance Profiles

Causality: The IC50 value represents the drug concentration required to inhibit 50% of cell growth and is a key metric of cytotoxic potency.[15] By calculating the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parental line (IC50 MCF-7/ADR / IC50 MCF-7), we derive the Resistance Index (RI). An RI close to 1 indicates little to no resistance, whereas a high RI signifies significant resistance mediated by the overexpressed P-gp.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Drug Treatment:

-

MTT Incubation and Solubilization:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into purple formazan crystals.[15][17]

-

Carefully remove the medium from the wells.[17]

-

Add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[15][17]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.[17]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[15][17]

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

-

Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., sigmoidal dose-response).[18]

-

Comparative Data: IC50 and Resistance Index (RI)

| Compound | Cell Line | IC50 (nM) [Approx. Literature Values] | Resistance Index (RI) | P-gp Substrate? |

| Teloxantrone HCl | MCF-7 | Expected Low | To be Determined | Hypothesis: No |

| MCF-7/ADR | Expected Low | |||

| Doxorubicin | MCF-7 | 20 - 50 | ~100 - 200 | Yes |

| MCF-7/ADR | 4,000 - 6,000 | |||